1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose
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Description
Synthesis Analysis
The synthesis of Iron(III) oxalate hexahydrate and related compounds can be achieved through several methods, including hydrothermal synthesis and reactions involving iron chloride with oxalic acid under specific conditions. For instance, the formation of mixed anion (phosphate/oxalate) bonding to iron(III) materials is an example of synthesizing related compounds, emphasizing the role of the templating amine in mediating the reduction of iron(III) by organic acids (Kizewski et al., 2010).
Molecular Structure Analysis
The molecular structure of Iron(III) oxalate hexahydrate and its derivatives showcases a variety of coordination geometries and bonding configurations. For instance, anhydrous potassium tris(oxalato)ferrate(III) reveals a chiral, three-dimensional structure with iron surrounded by six oxygen atoms of three oxalato groups, indicating the diversity of iron(III) oxalate structures (Saritha et al., 2012).
Chemical Reactions and Properties
Iron(III) oxalate hexahydrate participates in various chemical reactions, showcasing its reactivity and utility in different chemical contexts. The compound's ability to form mixed-valence complexes, as well as its role in oxidation reactions, exemplifies its chemical versatility. For example, the study of iron oxalate-mediated oxidation of glycolaldehyde provides insights into the compound's role in aqueous tropospheric chemistry (Thomas et al., 2016).
Scientific Research Applications
Radiopharmaceutical Synthesis
This compound is used as a precursor in the synthesis of radiolabeled nucleosides for PET imaging. For instance, its application in the synthesis of [18F]FIAC, a cytidine analog, demonstrates its role in developing diagnostic agents. The process involves converting the compound to a fluorosugar, which is then coupled with iodocytosine silyl ether to achieve high radiochemical yield and purity (Wu et al., 2009). Similarly, it has been used in the synthesis of [18F]FMAU, a thymidine analog, showcasing its utility in creating tools for studying cellular proliferation and cancer diagnosis (Alauddin et al., 2002).
Nucleoside Analogs Synthesis
This compound serves as a key intermediate in the synthesis of various nucleoside analogs. It has been used to synthesize 2′-deoxy-2′-fluoro-β-d-arabinofuranosyl purine nucleosides, which are significant for their potential biological activities. The approach involves a selective coupling reaction with purine derivatives, leading to high overall yields of the target compounds (Sivets, 2016).
Antiviral Research
In antiviral research, the synthesis of nucleoside analogs using this compound has been explored for their potential as antiviral agents. For example, it has been used in the synthesis of analogs with potent activity against hepatitis B virus, demonstrating the compound's role in developing new antiviral drugs (Ma et al., 1996).
Chemotherapeutic Agents
It also plays a role in synthesizing chemotherapeutic agents. For instance, its derivative was used in the synthesis of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine, highlighting its importance in creating nucleoside analogs with potential chemotherapeutic applications (Montgomery et al., 1986).
properties
IUPAC Name |
[(2S,3S,4R,5S)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHVPNLVYCSAN-MSZDEVHKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose |
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